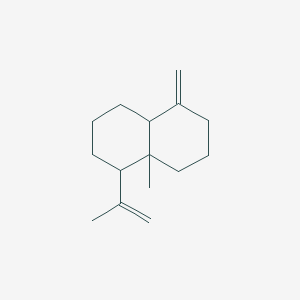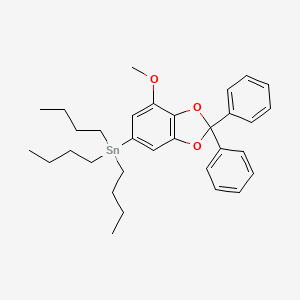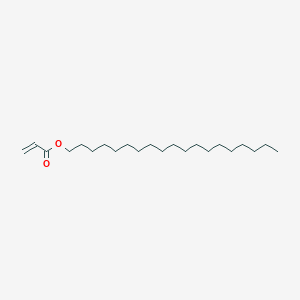
Nonadecyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonadecyl prop-2-enoate is an ester derived from the reaction between nonadecanol and acrylic acid. This compound belongs to the family of acrylates, which are known for their diverse applications in various fields due to their unique chemical properties. This compound is characterized by its long nonadecyl chain, which imparts hydrophobic properties, making it useful in applications requiring water resistance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonadecyl prop-2-enoate can be synthesized through the esterification of nonadecanol with acrylic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, driving the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where nonadecanol and acrylic acid are fed into a reactor along with the acid catalyst. The reaction mixture is heated, and the water formed is continuously removed. The resulting ester is then purified through distillation or other separation techniques to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Nonadecyl prop-2-enoate undergoes various chemical reactions typical of acrylates, including:
Polymerization: The vinyl group in the acrylate moiety can undergo free radical polymerization to form polymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield nonadecanol and acrylic acid.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Addition Reactions: Reagents such as hydrogen bromide or thiols can add across the double bond under mild conditions.
Major Products Formed
Polymerization: Polymers with varying properties depending on the co-monomers used.
Hydrolysis: Nonadecanol and acrylic acid.
Addition Reactions: Haloalkanes or thioethers, depending on the reagents used.
Applications De Recherche Scientifique
Nonadecyl prop-2-enoate has found applications in various scientific research fields:
Chemistry: Used as a monomer in the synthesis of hydrophobic polymers and copolymers.
Biology: Investigated for its potential use in creating biocompatible coatings and materials.
Medicine: Explored for its use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the formulation of adhesives, coatings, and sealants that require water resistance.
Mécanisme D'action
The mechanism of action of nonadecyl prop-2-enoate primarily involves its ability to undergo polymerization and form hydrophobic polymers. The long nonadecyl chain provides hydrophobicity, while the acrylate group allows for polymerization. In biological systems, its hydrophobic nature can be leveraged to create barriers or coatings that prevent water penetration.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl prop-2-enoate: A smaller ester with similar reactivity but less hydrophobicity due to the shorter alkyl chain.
Ethyl prop-2-enoate: Similar to methyl prop-2-enoate but with a slightly longer alkyl chain, offering marginally increased hydrophobicity.
Butyl prop-2-enoate: Offers better hydrophobic properties compared to methyl and ethyl esters but still less than nonadecyl prop-2-enoate.
Uniqueness
This compound stands out due to its long nonadecyl chain, which imparts significant hydrophobic properties, making it particularly useful in applications requiring water resistance. Its ability to form polymers with unique properties further enhances its versatility in various scientific and industrial applications.
Propriétés
Numéro CAS |
143689-78-5 |
|---|---|
Formule moléculaire |
C22H42O2 |
Poids moléculaire |
338.6 g/mol |
Nom IUPAC |
nonadecyl prop-2-enoate |
InChI |
InChI=1S/C22H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22(23)4-2/h4H,2-3,5-21H2,1H3 |
Clé InChI |
VABATIYWCXGQQP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



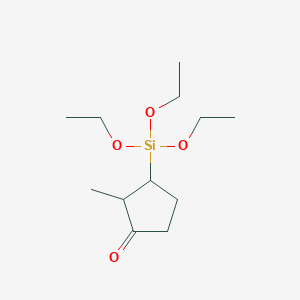
![6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12557954.png)
![2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12557959.png)
![(4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B12557970.png)
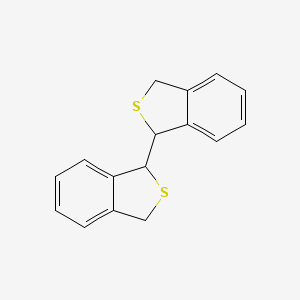
![4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B12557978.png)
![1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B12557982.png)
